![molecular formula C6H7N3S2 B11741734 {[(Thiophen-3-yl)methylidene]amino}thiourea](/img/structure/B11741734.png)
{[(Thiophen-3-yl)methylidene]amino}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Thiophen-3-yl)methylidene]amino}thiourea is a chemical compound that features a thiophene ring attached to a thiourea moiety via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Thiophen-3-yl)methylidene]amino}thiourea typically involves the condensation of thiophene-3-carbaldehyde with thiourea in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{[(Thiophen-3-yl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(Thiophen-3-yl)methylidene]amino}thiourea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of thiourea exhibit significant antibacterial and antifungal activities .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have been studied for their anticancer, antiviral, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of {[(Thiophen-3-yl)methylidene]amino}thiourea involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler compound with similar functional groups but lacking the thiophene ring.
Thiazoles: Compounds with a similar sulfur and nitrogen-containing ring structure.
Imidazoles: Another class of heterocyclic compounds with nitrogen atoms in the ring.
Uniqueness
The uniqueness of {[(Thiophen-3-yl)methylidene]amino}thiourea lies in its combination of a thiophene ring and a thiourea moiety. This structure imparts unique chemical and biological properties that are not observed in simpler thiourea or thiophene derivatives .
Propriétés
Formule moléculaire |
C6H7N3S2 |
|---|---|
Poids moléculaire |
185.3 g/mol |
Nom IUPAC |
(thiophen-3-ylmethylideneamino)thiourea |
InChI |
InChI=1S/C6H7N3S2/c7-6(10)9-8-3-5-1-2-11-4-5/h1-4H,(H3,7,9,10) |
Clé InChI |
ZSSANNLIWCSLCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


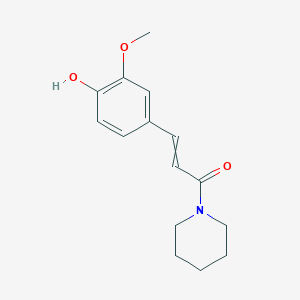
amine](/img/structure/B11741657.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741663.png)

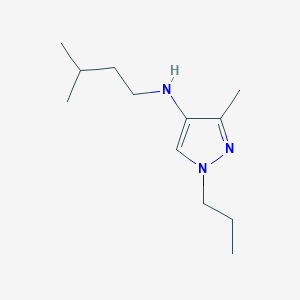
![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)
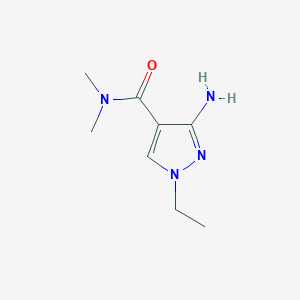
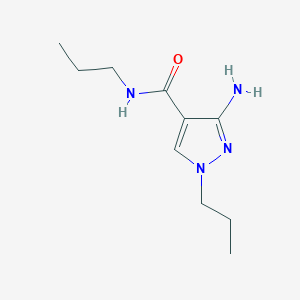
![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)
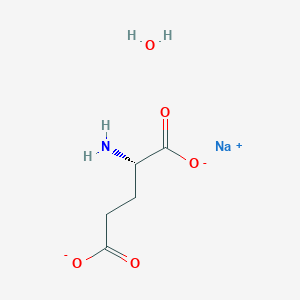
![pentyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741727.png)
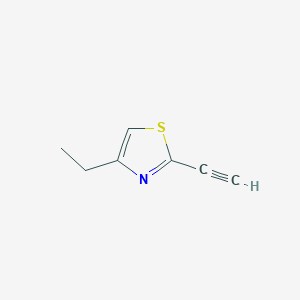
amine](/img/structure/B11741736.png)
